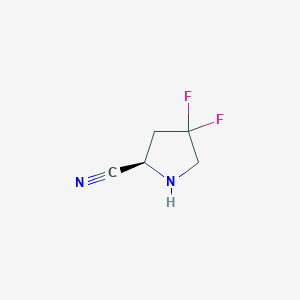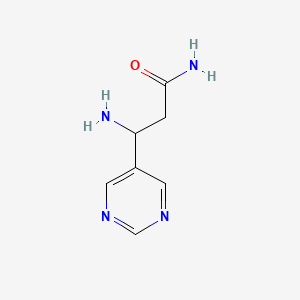
(R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired ®-enantiomer. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production may involve similar catalytic hydrogenation processes but on a larger scale. Continuous flow reactors and high-pressure hydrogenation units are often employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC or DMP.
Reduction: Further reduction to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-one: The ketone derivative, which can be used in different chemical reactions.
1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine: The amine derivative, which may have different pharmacological properties.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets. Its enantiomeric purity and specific stereochemistry make it valuable in the synthesis of chiral drugs and other complex molecules.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m1/s1 |
InChI Key |
PTUCDVKINXVHHS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCN2)C=C1)O |
Canonical SMILES |
CC(C1=CC2=C(CCCN2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


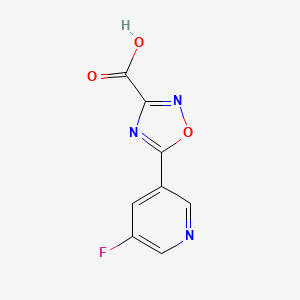
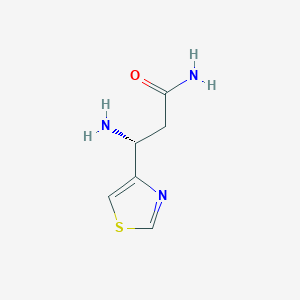
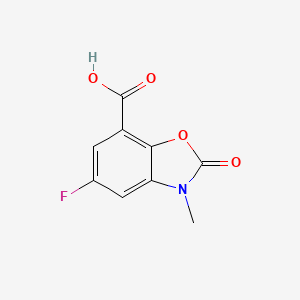
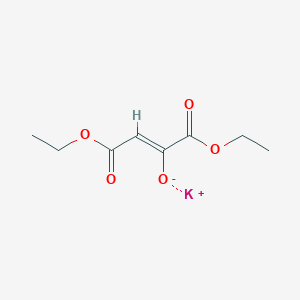
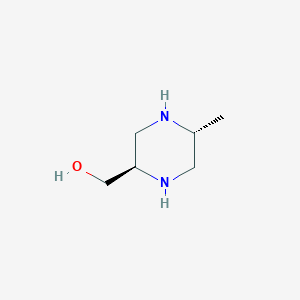
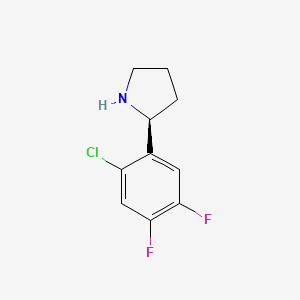
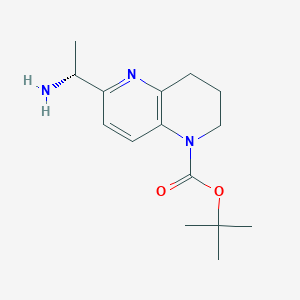
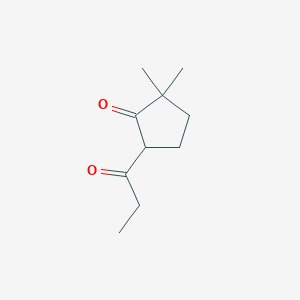
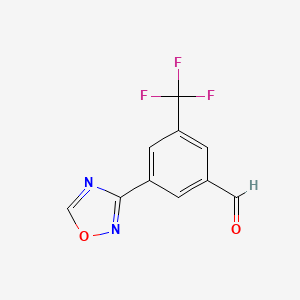
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
